Cas no 863510-89-8 (2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide)

2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide
- F0684-0052
- SMR000016878
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
- Z741449154
- 863510-89-8
- WAY-333962
- HMS2246J17
- 2,5-dimethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide
- CHEMBL1534077
- MLS000102695
- AKOS001864422
- 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
-
- インチ: 1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
- InChIKey: KHKMDUCHOUMACF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1OC)OC)(NCC1=CSC(C)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 328.05514934g/mol
- どういたいしつりょう: 328.05514934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 114Ų
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0684-0052-20mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-1mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-100mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-25mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-3mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-10μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-2mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-50mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-75mg |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F0684-0052-2μmol |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide |
863510-89-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 |
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide (CAS No. 863510-89-8) and Its Emerging Applications in Chemical Biology
2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide, identified by the CAS number 863510-89-8, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This sulfonamide derivative combines a benzene ring substituted with methoxy groups at the 2 and 5 positions, a methylthiazole moiety at the nitrogen substituent, and a sulfonamide functional group. Such a molecular architecture not only imparts distinct electronic and steric properties but also opens up diverse possibilities for interaction with biological targets.
The compound’s structural design is reminiscent of many bioactive molecules that have been explored for their therapeutic potential. The presence of the methylthiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group further enhances its potential as a pharmacological agent by contributing to hydrogen bonding interactions and metabolic stability. These features make 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide a promising candidate for further investigation in drug discovery pipelines.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based compounds due to their versatility and efficacy in modulating biological pathways. The benzene core of this molecule provides a scaffold that can be readily modified to fine-tune its binding affinity and selectivity towards specific targets. For instance, studies have shown that sulfonamides can act as competitive inhibitors of enzymes by mimicking the natural substrate or covalently modifying key residues. The dimethoxy substitution pattern at the aromatic ring may influence the compound’s solubility and permeability across biological membranes, which are critical factors in drug development.
One of the most compelling aspects of 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation. Specifically, preliminary in vitro studies have suggested that it may interfere with the activity of kinases or other signaling proteins involved in cell proliferation and survival. These findings align with the broader trend in medicinal chemistry toward designing molecules that exploit unique biochemical pathways.
The methylthiazole component of the molecule is particularly interesting from a structural biology perspective. Thiazole derivatives have been extensively studied for their ability to modulate enzyme function through non-covalent interactions. The nitrogen atom of the thiazole ring can form hydrogen bonds with polar residues in protein active sites, while the sulfur atom can engage in π-stacking interactions with aromatic residues. This dual functionality makes 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide a versatile tool for developing inhibitors or modulators of target proteins.
From a synthetic chemistry standpoint, the preparation of this compound presents an intriguing challenge due to its complex architecture. However, advances in organic synthesis have made it feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization have enabled chemists to introduce diverse substituents into aromatic rings with remarkable efficiency. These methods not only facilitate the synthesis of analogs for structure-activity relationship (SAR) studies but also allow for rapid optimization of lead compounds.
The sulfonamide group is particularly synthetically amenable due to its stability under various reaction conditions while still being susceptible to selective modifications when necessary. This balance between reactivity and stability makes it an ideal functional group for medicinal chemists seeking to develop biologically active molecules. Additionally, computational methods such as molecular docking and quantum mechanical calculations can be employed to predict how 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide might interact with biological targets at an atomic level.
In conclusion, 2,5-dimethoxy-N-(2-methyl-1,3-thiazol-4-yl)methylbenzene-1-sulfonamide (CAS No. 863510-89-8) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive compounds. Its unique combination of pharmacophoric elements—namely the benzene ring with methoxy substitutions, methylthiazole, and sulfonamide—positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications for sulfonamide derivatives, this compound holds promise for addressing some of today’s most pressing medical challenges.
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